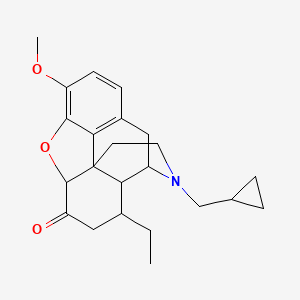

17-(Cyclopropylmethyl)-8-ethyl-3-methoxy-4,5-epoxymorphinan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、8-エチル基とN-シクロプロピルメチル基で置換されたヒドロコドンのアナログです . コノルフォンは、μ-オピオイド受容体において混合型アゴニスト-アンタゴニストとして作用し、鎮痛効果ではコデインよりもわずかに強力ですが、副作用は若干大きくなっています .

製法

コノルフォンの合成は、テバインから始まるいくつかのステップを伴います . テバインは、穏やかな酸にさらされ、エノールエーテル官能基の加水分解と二重結合の移動が起こり、共役エノンが生成されます . ジエチルリチウム銅化物の添加は、より障害の少ない側から1,4-付加によって進行し、中間体が生成されます . この中間体を、フォン・ブラウン反応条件下でシアン化ブロムで処理すると、単離可能なアミノシアン化物が得られます。これは、水性塩基で処理すると、2級アミンに変換されます . 最後に、この中間体をシクロプロピルメチルクロリドでアルキル化すると、コノルフォンが生成されます .

準備方法

The synthesis of conorfone involves several steps starting from thebaine . Thebaine is exposed to mild acid, leading to the hydrolysis of the enol ether function and migration of the double bond to yield the conjugated enone . Addition of lithium diethylcuprate proceeds by 1,4-addition from the less hindered side to give an intermediate . Treatment of this intermediate with cyanogen bromide under von Braun reaction conditions leads to the isolable aminocyanide, which is then converted to the secondary amine by treatment with aqueous base . Finally, alkylation of this intermediate with cyclopropylmethyl chloride yields conorfone .

化学反応の分析

コノルフォンは、次のようなさまざまな化学反応を起こします。

酸化: コノルフォンは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: さまざまな還元された生成物を形成するように還元することができます。

置換: コノルフォンは、特に窒素原子と酸素原子で置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、ジエチルリチウム銅化物、シアン化ブロム、およびシクロプロピルメチルクロリドがあります. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

化学: オピオイドアナログの合成と反応を研究するためのモデル化合物として役立ちます。

生物学: コノルフォンのμ-オピオイド受容体との相互作用により、オピオイド受容体の薬理学を研究するための貴重なツールになります。

医学: コノルフォンは、販売されたことはありませんが、鎮痛効果について評価されており、コデインなどの他のオピオイドと比較されてきました.

産業: その合成と反応は、オピオイドアナログおよび関連化合物の製造に関する洞察を提供します。

科学的研究の応用

Chemistry: It serves as a model compound for studying the synthesis and reactions of opioid analogues.

Biology: Conorfone’s interaction with the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology.

Industry: Its synthesis and reactions provide insights into the production of opioid analogues and related compounds.

作用機序

コノルフォンは、μ-オピオイド受容体において混合型アゴニスト-アンタゴニストとして作用することで、その効果を発揮します . これは、受容体を活性化し、ブロックすることもできることを意味し、鎮痛効果をもたらします. 関与する分子標的には、μ-オピオイド受容体があり、影響を受ける経路は、疼痛調節およびオピオイド受容体シグナル伝達に関連するものです .

類似の化合物との比較

コノルフォンは、ヒドロコドンやコデインなどの他のオピオイド鎮痛剤に似ています. これは、μ-オピオイド受容体における混合型アゴニスト-アンタゴニスト作用により、ユニークです . コデインと比較して、コノルフォンは鎮痛効果はわずかに強力ですが、副作用の発生率が高くなっています . 類似の化合物には、次のものがあります。

ヒドロコドン: 構造は似ていますが、薬理学的プロファイルが異なるオピオイド鎮痛剤。

類似化合物との比較

Conorfone is similar to other opioid analgesics like hydrocodone and codeine. it is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor . Compared to codeine, conorfone is slightly more potent in analgesic effects but has a higher incidence of side effects . Similar compounds include:

Hydrocodone: An opioid analgesic with a similar structure but different pharmacological profile.

Codeine: A commonly used opioid analgesic with lower potency compared to conorfone.

特性

IUPAC Name |

3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPUQJQXECRLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868074 |

Source

|

| Record name | 17-(Cyclopropylmethyl)-8-ethyl-3-methoxy-4,5-epoxymorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)

![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)